N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Pyridine Carboxamide: The fluorinated indole is then coupled with pyridine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The pyridine carboxamide group further stabilizes the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a methoxy group instead of a fluorine atom.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]nicotinamide: Contains a hydroxy group instead of a fluorine atom.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and binding affinity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O/c17-12-4-5-14-13(9-12)11(10-20-14)6-8-19-16(21)15-3-1-2-7-18-15/h1-5,7,9-10,20H,6,8H2,(H,19,21) |
InChI Key |
AWNSZFCKXWERPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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